molecular formula C21H20O4 B11507299 2,2'-(1-Phenylprop-1-yne-3,3-diyl)bis(3-hydroxycyclohex-2-en-1-one)

2,2'-(1-Phenylprop-1-yne-3,3-diyl)bis(3-hydroxycyclohex-2-en-1-one)

Cat. No.: B11507299
M. Wt: 336.4 g/mol
InChI Key: DZFUFQLTAAOJHG-UHFFFAOYSA-N
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Description

3-HYDROXY-2-[1-(2-HYDROXY-6-OXOCYCLOHEX-1-EN-1-YL)-3-PHENYLPROP-2-YN-1-YL]CYCLOHEX-2-EN-1-ONE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as hydroxyl, ketone, and alkyne

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-2-[1-(2-HYDROXY-6-OXOCYCLOHEX-1-EN-1-YL)-3-PHENYLPROP-2-YN-1-YL]CYCLOHEX-2-EN-1-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the cyclohexenone core: This can be achieved through the aldol condensation of cyclohexanone with an appropriate aldehyde.

    Introduction of the alkyne group: This step involves the use of a Sonogashira coupling reaction to introduce the phenylprop-2-yn-1-yl group.

    Hydroxylation and oxidation: The final steps involve selective hydroxylation and oxidation reactions to introduce the hydroxyl and ketone groups at the desired positions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Sonogashira coupling and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-2-[1-(2-HYDROXY-6-OXOCYCLOHEX-1-EN-1-YL)-3-PHENYLPROP-2-YN-1-YL]CYCLOHEX-2-EN-1-ONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.

    Reduction: The ketone groups can be reduced to secondary alcohols.

    Substitution: The alkyne group can undergo nucleophilic addition reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products include diketones or carboxylic acids.

    Reduction: Products include secondary alcohols.

    Substitution: Products include substituted alkyne derivatives.

Scientific Research Applications

3-HYDROXY-2-[1-(2-HYDROXY-6-OXOCYCLOHEX-1-EN-1-YL)-3-PHENYLPROP-2-YN-1-YL]CYCLOHEX-2-EN-1-ONE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting cancer or inflammatory diseases.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of 3-HYDROXY-2-[1-(2-HYDROXY-6-OXOCYCLOHEX-1-EN-1-YL)-3-PHENYLPROP-2-YN-1-YL]CYCLOHEX-2-EN-1-ONE depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows it to interact with various molecular targets, including proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-HYDROXY-2-[1-(2-HYDROXY-6-OXOCYCLOHEX-1-EN-1-YL)-3-PHENYLPROP-2-YN-1-YL]CYCLOHEX-2-EN-1-ONE lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C21H20O4

Molecular Weight

336.4 g/mol

IUPAC Name

3-hydroxy-2-[1-(2-hydroxy-6-oxocyclohexen-1-yl)-3-phenylprop-2-ynyl]cyclohex-2-en-1-one

InChI

InChI=1S/C21H20O4/c22-16-8-4-9-17(23)20(16)15(13-12-14-6-2-1-3-7-14)21-18(24)10-5-11-19(21)25/h1-3,6-7,15,22,24H,4-5,8-11H2

InChI Key

DZFUFQLTAAOJHG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C(=O)C1)C(C#CC2=CC=CC=C2)C3=C(CCCC3=O)O)O

Origin of Product

United States

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